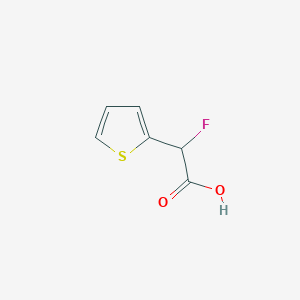

2-Fluoro-2-(thiophen-2-yl)acetic acid

Vue d'ensemble

Description

Applications De Recherche Scientifique

Suzuki–Miyaura Coupling

This compound can be used in the Suzuki–Miyaura (SM) coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Preparation of Rosette-like Nanoscale Gold Materials

2-Thiopheneacetic acid, a similar compound to 2-Fluoro-2-(thiophen-2-yl)acetic acid, is used in the preparation of rosette-like nanoscale gold materials . This suggests that 2-Fluoro-2-(thiophen-2-yl)acetic acid could potentially have similar applications.

Pharmaceutical Intermediate for Cefaloridine and Cefalotin Sodium

2-Thiopheneacetic acid is used as a pharmaceutical intermediate for cefaloridine and cefalotin sodium . Given the structural similarity, 2-Fluoro-2-(thiophen-2-yl)acetic acid could potentially be used in a similar manner.

Potential Applications in Polymers, Dyes, and Liquid Crystals

Amides, which can be derived from carboxylic acids like 2-Fluoro-2-(thiophen-2-yl)acetic acid, have a broad range of different applications in polymers, dyes, and liquid crystals .

Potential Applications in Insecticides and Anticonvulsants

Amides also have potential applications as insecticides and anticonvulsants . This suggests that 2-Fluoro-2-(thiophen-2-yl)acetic acid, as a potential precursor to such amides, could have applications in these areas.

Potential Applications in Antitumor and Anti-inflammatory Drugs

Amides have been found to have antitumor and anti-inflammatory activity . This suggests that 2-Fluoro-2-(thiophen-2-yl)acetic acid could potentially be used in the synthesis of such drugs.

Mécanisme D'action

Target of Action

The primary target of 2-Fluoro-2-(thiophen-2-yl)acetic acid is the glutathione-dependent enzyme mPGES-1 . This enzyme is a valuable macromolecular target in both cancer therapy and inflammation therapy .

Mode of Action

The compound interacts with mPGES-1, inhibiting its function .

Biochemical Pathways

The inhibition of mPGES-1 by 2-Fluoro-2-(thiophen-2-yl)acetic acid affects the biosynthesis of prostaglandin E2 (PGE2) . PGE2 is a bioactive lipid that plays a crucial role in inflammation and is upregulated in various pathologies such as Alzheimer’s disease, arthritis, burn injury, and atherosclerosis .

Result of Action

The inhibition of mPGES-1 by 2-Fluoro-2-(thiophen-2-yl)acetic acid leads to a decrease in the production of PGE2 . This can have various molecular and cellular effects, depending on the specific context. For example, in cancer cells, this could potentially lead to reduced proliferation .

Orientations Futures

The future directions of research on 2-Fluoro-2-(thiophen-2-yl)acetic acid could involve expanding the compounds collection aiming to improve the affinity toward the biological target to find new potential drug candidates . The compound could also be explored for its potential applications in cancer therapy and inflammation therapy .

Propriétés

IUPAC Name |

2-fluoro-2-thiophen-2-ylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FO2S/c7-5(6(8)9)4-2-1-3-10-4/h1-3,5H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUHJYAJCNAOUSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-2-(thiophen-2-yl)acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-Diethylamino-ethyl)-3-methyl-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridine-4-one](/img/structure/B3333122.png)

![5-(2-diethylaminoethyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B3333126.png)

![2,2-Dimethyl-7-nitro-2H-benzo[B][1,4]thiazin-3(4H)-one](/img/structure/B3333143.png)

![7-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B3333180.png)

![(3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B3333189.png)